molecular formula C10H12Cl2N2 B8611334 2,6-Dichloro-4-(piperidin-4-yl)pyridine

2,6-Dichloro-4-(piperidin-4-yl)pyridine

Cat. No.: B8611334
M. Wt: 231.12 g/mol
InChI Key: NBTYQCOQBAQFRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Pyridine (B92270) and Piperidine (B6355638) Scaffolds in Modern Chemical Synthesis and Design

Pyridine and piperidine rings are among the most prevalent heterocyclic scaffolds in the field of drug design and medicinal chemistry. Their presence can significantly influence the pharmacological profiles of bioactive molecules.

Pyridine Scaffold: The pyridine ring is a six-membered aromatic heterocycle containing one nitrogen atom. Its unique properties make it a cornerstone in the development of therapeutic agents. nih.govdovepress.com Pyridine-based structures are found in numerous natural products, including vitamins like niacin (Vitamin B3) and pyridoxine (Vitamin B6), as well as coenzymes such as NAD and NADP. dovepress.commdpi.com

In medicinal chemistry, the incorporation of a pyridine ring can lead to:

Enhanced Pharmacological Activity: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is crucial for molecular recognition and binding to biological targets. researchgate.net

Improved Metabolic Stability: Replacing a phenyl group with a pyridine ring can enhance a molecule's metabolic stability. dovepress.com

Increased Cellular Permeability: The pyridine moiety can improve a compound's ability to cross cell membranes. dovepress.com

Many commercially available drugs feature a pyridine scaffold, highlighting its therapeutic importance across a wide range of diseases. nih.gov

Piperidine Scaffold: The piperidine ring is a saturated six-membered heterocycle containing one nitrogen atom. It is a common structural motif in a vast number of active pharmaceuticals and natural alkaloids. Chiral piperidine scaffolds are particularly significant in drug design. thieme-connect.com

The inclusion of a piperidine scaffold in a molecule can contribute to:

Modulation of Physicochemical Properties: It can influence properties like solubility and lipophilicity, which are critical for drug absorption and distribution. thieme-connect.com

Enhanced Biological Activities and Selectivity: The three-dimensional structure of the piperidine ring can provide a specific orientation for binding to biological targets, leading to higher potency and selectivity. thieme-connect.com

Improved Pharmacokinetic Properties: Piperidine-containing compounds often exhibit favorable absorption, distribution, metabolism, and excretion (ADME) profiles. thieme-connect.com

The versatility of both pyridine and piperidine scaffolds makes them "privileged structures" in drug discovery, frequently used to generate libraries of compounds for screening against various biological targets. mdpi.comnih.gov

Table 1: Examples of FDA-Approved Drugs Containing Pyridine or Piperidine Scaffolds

Drug Name Scaffold Therapeutic Use
Isoniazid Pyridine Tuberculosis dovepress.com
Abiraterone Pyridine Prostate Cancer nih.gov
Omeprazole Pyridine Ulcers nih.gov
Donepezil Piperidine Alzheimer's Disease

Strategic Importance of Halogenated Pyridine Derivatives in Organic Chemistry

The introduction of halogen atoms onto a pyridine ring dramatically enhances its utility as a synthetic intermediate. nbinno.com Halogenated pyridines are crucial building blocks in the synthesis of pharmaceuticals and agrochemicals. nih.gov

The strategic importance of halogenation stems from several factors:

Increased Reactivity and Versatility: Halogen atoms act as excellent leaving groups, enabling a wide array of chemical transformations. This allows chemists to introduce various functional groups and build molecular complexity. nbinno.com

Enabling Cross-Coupling Reactions: Carbon-halogen bonds on the pyridine ring are amenable to powerful carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions are fundamental tools for constructing the complex molecular architectures of modern drugs. nbinno.com

Modulation of Electronic Properties: Halogens are electron-withdrawing groups, and their presence can significantly alter the electronic properties of the pyridine ring. This can influence the molecule's reactivity, binding affinity, and metabolic stability. nbinno.com

Late-Stage Functionalization: The ability to selectively introduce a halogen at a late stage in a synthetic sequence allows for the rapid diversification of drug candidates, which is vital for structure-activity relationship (SAR) studies. nih.govresearchgate.net

Specifically, dichlorinated pyridines like 2,6-dichloropyridine serve as precursors to a range of important compounds, including antibiotics and antifungal agents. wikipedia.org The presence of two chlorine atoms provides multiple reaction sites for sequential and selective functionalization.

Table 2: Common Cross-Coupling Reactions Utilizing Halogenated Pyridines

Reaction Name Bond Formed Typical Catalyst
Suzuki Coupling C-C Palladium
Sonogashira Coupling C-C (alkyne) Palladium/Copper
Buchwald-Hartwig Amination C-N Palladium

Overview of the 2,6-Dichloro-4-(piperidin-4-yl)pyridine Motif in Contemporary Research Contexts

The this compound motif combines the advantageous features of its constituent parts into a single, powerful chemical entity. This structure serves as a versatile intermediate in the synthesis of novel compounds for biological screening and materials science.

The key structural features and their implications for research are:

Two Reactive Chlorine Atoms: The chlorine atoms at the 2 and 6 positions of the pyridine ring are susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the sequential and regioselective introduction of different nucleophiles, leading to the creation of diverse molecular libraries from a single starting material.

A Substituted Piperidine Ring: The piperidine ring at the 4-position provides a point for further functionalization. The secondary amine within the piperidine ring can be modified to introduce a variety of substituents, thereby fine-tuning the steric and electronic properties of the final molecule.

A Rigid Core with Flexible Side Chains: The connection between the rigid pyridine core and the more flexible piperidine ring creates a scaffold that can be elaborated in multiple vectors. This is highly desirable in drug discovery for exploring the chemical space around a particular biological target.

In contemporary research, molecules containing the dichloropyridine core are investigated for a wide range of applications. For instance, substituted dichloropyridines are used as intermediates in the synthesis of kinase inhibitors and other targeted therapies in oncology. The piperidine moiety is frequently incorporated to improve solubility and pharmacokinetic properties. Therefore, the this compound structure represents a valuable starting point for the development of new chemical entities with potential therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12Cl2N2

Molecular Weight

231.12 g/mol

IUPAC Name

2,6-dichloro-4-piperidin-4-ylpyridine

InChI

InChI=1S/C10H12Cl2N2/c11-9-5-8(6-10(12)14-9)7-1-3-13-4-2-7/h5-7,13H,1-4H2

InChI Key

NBTYQCOQBAQFRG-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=CC(=NC(=C2)Cl)Cl

Origin of Product

United States

Reactivity and Strategic Chemical Transformations of 2,6 Dichloro 4 Piperidin 4 Yl Pyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Dichloropyridine Ring System

The pyridine (B92270) ring is intrinsically electron-deficient due to the presence of the electronegative nitrogen atom. youtube.comyoutube.com This deficiency is most pronounced at the ortho (C2, C6) and para (C4) positions, making the ring susceptible to nucleophilic attack. youtube.comyoutube.com The presence of two chlorine atoms at the C2 and C6 positions—both good leaving groups—further activates the pyridine nucleus for nucleophilic aromatic substitution (SNAr) reactions. stackexchange.com

The mechanism of SNAr reactions on pyridines involves the initial attack of a nucleophile on the aromatic ring, forming a high-energy anionic intermediate known as a Meisenheimer complex. stackexchange.com The stability of this intermediate is crucial for the reaction to proceed. stackexchange.com When a nucleophile attacks the C2 or C6 position of the pyridine ring, the resulting intermediate is stabilized by a resonance structure that places the negative charge on the electronegative nitrogen atom. stackexchange.com This delocalization provides significant stabilization, favoring substitution at these positions. stackexchange.com

In 2,6-dichloro-4-(piperidin-4-yl)pyridine, the two chlorine atoms are chemically equivalent, meaning the initial monosubstitution does not present a regioselectivity issue. However, the introduction of the first substituent can electronically influence the reactivity of the remaining chlorine atom, allowing for sequential and selective disubstitution reactions with different nucleophiles.

The chemoselectivity of these reactions is highly dependent on the nature of the nucleophile. Strong, soft nucleophiles like thiolates react readily, while harder nucleophiles such as alkoxides and amines can also be employed, often requiring more forcing conditions. In symmetrically substituted 2,6-dihalopyridines, the reaction can proceed in a stepwise manner to yield mono- and disubstituted products.

Table 1: Representative SNAr Reactions on the 2,6-Dichloropyridine Core
Nucleophile (Nu-)Reagent ExampleExpected Product (Monosubstituted)Expected Product (Disubstituted)
AlkoxideSodium Methoxide (NaOCH3)2-Chloro-6-methoxy-4-(piperidin-4-yl)pyridine2,6-Dimethoxy-4-(piperidin-4-yl)pyridine
ThiolateSodium Thiophenoxide (NaSPh)2-Chloro-6-(phenylthio)-4-(piperidin-4-yl)pyridine2,6-Bis(phenylthio)-4-(piperidin-4-yl)pyridine
AmineAniline (PhNH2)N-Phenyl-2-chloro-4-(piperidin-4-yl)pyridin-6-amineN,N'-Diphenyl-4-(piperidin-4-yl)pyridine-2,6-diamine
CyanidePotassium Cyanide (KCN)2-Chloro-4-(piperidin-4-yl)pyridine-6-carbonitrile4-(Piperidin-4-yl)pyridine-2,6-dicarbonitrile

The reactivity of the dichloropyridine ring is governed by a combination of steric and electronic factors.

Electronic Factors: The primary driving force for SNAr reactions in this system is the electron-withdrawing effect of the pyridine nitrogen, which polarizes the C-Cl bonds and creates electrophilic centers at C2 and C6. youtube.comyoutube.com The nature of the attacking nucleophile also plays a critical role in determining the reaction rate. For instance, with highly electronegative leaving groups like fluorine, the reaction is often controlled by the rate of nucleophilic attack, which is faster for more charge-localized nucleophiles. sci-hub.se For better leaving groups like chlorine, the rate-determining step can shift to the departure of the leaving group, favoring more polarizable nucleophiles. sci-hub.se

Steric Factors: While the C2 and C6 positions are electronically activated, they are also adjacent to the pyridine nitrogen. The piperidinyl group at the C4 position is relatively bulky, but its influence on the symmetrically placed C2 and C6 positions is equal. However, steric hindrance can become a significant factor when employing bulky nucleophiles, potentially slowing the reaction rate compared to smaller reagents. stackexchange.com In cases of monosubstituted intermediates, the newly introduced group may sterically hinder the remaining chlorine atom from subsequent attack.

Transformations Involving the Piperidine (B6355638) Nitrogen Atom

The nitrogen atom within the piperidine ring is a secondary amine, rendering it both nucleophilic and basic. This functionality allows for a variety of transformations independent of the pyridine ring system.

The secondary amine of the piperidine moiety can be readily functionalized through N-alkylation and N-acylation reactions.

N-Alkylation: This transformation is typically achieved by reacting the substrate with an alkyl halide (e.g., methyl iodide, benzyl bromide) in the presence of a base to neutralize the generated hydrohalic acid. google.com This reaction introduces an alkyl group onto the piperidine nitrogen, forming a tertiary amine.

N-Acylation: Acylation of the piperidine nitrogen can be accomplished using acylating agents such as acyl chlorides or acid anhydrides. semanticscholar.org These reactions are often performed in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to scavenge the acid byproduct. The resulting N-acyl derivatives are amides. The pyridine ring of the substrate itself may act as an internal nucleophilic catalyst, activating the acyl chloride and facilitating an intramolecular acylation process. semanticscholar.org

Table 2: Examples of N-Alkylation and N-Acylation Reagents for the Piperidine Moiety
TransformationReagent ClassReagent ExampleProduct Functional Group
N-AlkylationAlkyl HalideMethyl Iodide (CH3I)Tertiary Amine
N-AlkylationAlkyl HalideBenzyl Bromide (BnBr)Tertiary Amine
N-AcylationAcyl ChlorideAcetyl Chloride (CH3COCl)Amide
N-AcylationAcyl ChlorideBenzoyl Chloride (PhCOCl)Amide
N-SulfonylationSulfonyl ChlorideTosyl Chloride (TsCl)Sulfonamide

The presence of two nitrogen atoms—one on the pyridine ring and one in the piperidine ring—imparts basic properties to the molecule, allowing it to form salts and coordination complexes. dergipark.org.tr

Proton-Transfer Complexes: The piperidine nitrogen (pKa of corresponding piperidinium ion ~11.2) is significantly more basic than the pyridine nitrogen (pKa of corresponding pyridinium ion ~5.2). Consequently, in the presence of an acid, protonation will occur selectively at the piperidine nitrogen to form a piperidinium salt. These proton-transfer events can be crucial in biological systems and for modifying the physicochemical properties of the compound, such as solubility. Aromatic π-interactions involving the pyridine ring can further stabilize such protonated complexes. nih.govfigshare.com

Coordination Compounds: Both nitrogen atoms possess lone pairs of electrons and can act as Lewis bases, enabling the molecule to function as a ligand in coordination chemistry. nih.gov Depending on the metal center and reaction conditions, this compound can coordinate in a monodentate fashion, typically through the more accessible and basic piperidine nitrogen. Following N-alkylation or N-acylation, the pyridine nitrogen becomes the primary coordination site. The ability of pyridine derivatives to form stable complexes with a variety of metal ions is well-documented. nih.gov

Further Derivatization and Functionalization of the Piperidine Ring

Beyond reactions at the nitrogen atom, the carbon framework of the piperidine ring itself can be a target for further derivatization, although this often requires more complex synthetic strategies. While specific examples for this compound are not extensively documented, established methodologies for piperidine functionalization could potentially be applied.

Methods for the synthesis of substituted piperidines often involve constructing the ring from acyclic precursors. nih.gov However, the functionalization of a pre-formed piperidine ring is also an area of active research. Strategies could include:

Oxidation: Oxidation of the piperidine ring can lead to the formation of corresponding tetrahydropyridine or pyridine derivatives, which can then undergo further reactions.

C-H Activation: Modern synthetic methods involving directed C-H activation could potentially be used to introduce substituents at specific positions on the piperidine ring, although this would likely require prior N-functionalization with a suitable directing group.

These advanced transformations would significantly expand the chemical space accessible from the parent this compound scaffold, enabling the creation of highly complex and diverse molecular architectures.

Selective Oxidation and Reduction Reactions

The presence of multiple reactive sites in this compound allows for selective transformations under controlled conditions. Oxidation can target the pyridine nitrogen, the piperidine nitrogen, or the C-H bonds of the piperidine ring, while reduction primarily affects the aromatic pyridine ring.

Oxidation:

Selective oxidation of the pyridine ring's nitrogen atom can lead to the corresponding N-oxide. This transformation is typically achieved using peracids, such as meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide, this compound N-oxide, exhibits altered reactivity compared to the parent molecule. For instance, 2,6-dichloropyridine N-oxide itself is known to be an effective oxygen transfer agent in reactions catalyzed by ruthenium porphyrins. rsc.orgrsc.org

The piperidine ring offers alternative sites for oxidation. The secondary amine can be oxidized, though this is often less controlled. More strategically, the C-H bonds adjacent to the nitrogen (alpha-position) or at other positions on the ring can be oxidized to form piperidinones (ketones within the piperidine ring). researchgate.netacs.org Such reactions can be accomplished using various oxidizing agents, including permanganates or chromium-based reagents, although modern methods often employ more selective catalytic systems. The specific site of C-H oxidation on the piperidine ring can be influenced by directing groups and the choice of catalyst. researchgate.net

Reduction:

The primary target for reduction in this compound is the electron-deficient pyridine ring. Catalytic hydrogenation is the most common method for the complete reduction of a pyridine ring to a piperidine ring. wikipedia.orgnih.gov This typically requires high pressure and temperature, along with catalysts like platinum, palladium, rhodium, or Raney nickel. wikipedia.orgliv.ac.uk The reaction proceeds via partially hydrogenated intermediates, such as dihydropyridines and tetrahydropyridines.

The reactivity of the pyridine ring towards reduction can be enhanced by protonation or alkylation of the ring nitrogen. wikipedia.orgstackexchange.com The resulting pyridinium salt is more electron-deficient and thus more susceptible to hydride attack or hydrogenation. stackexchange.com Therefore, performing the reduction in an acidic medium can facilitate the process, allowing for milder conditions. stackexchange.com Selective partial reduction to a dihydropyridine or tetrahydropyridine can be achieved under carefully controlled conditions, for example, by using reagents like lithium aluminum hydride or through electrochemical methods. wikipedia.org The Birch reduction is another method used for the partial reduction of pyridine rings. nih.gov

The following table summarizes potential selective oxidation and reduction reactions.

Reaction TypeReagent/Catalyst ExamplesPotential Product(s)Target Moiety
Pyridine N-Oxidationm-CPBA, Peracetic acidThis compound N-oxidePyridine Nitrogen
Piperidine C-H OxidationKMnO₄, CrO₃, TEMPO2,6-Dichloro-4-(oxopiperidin-4-yl)pyridinesPiperidine Ring
Pyridine Ring ReductionH₂, PtO₂/Pd/C/Rh, Raney Ni2,6-Dichloro-4-(piperidin-4-yl)piperidinePyridine Ring
Partial Pyridine ReductionLiAlH₄, NaBH₄, Electrochemical ReductionDihydro- or Tetrahydro-pyridine derivativesPyridine Ring

Ring-Opening and Ring-Expansion Possibilities

The saturated piperidine ring of this compound presents opportunities for skeletal rearrangements, including ring-opening and ring-expansion reactions. These transformations can generate novel molecular scaffolds.

Ring-Opening:

Oxidative cleavage of the C-C bonds within the piperidine ring is a potential ring-opening strategy. This can be conceptualized as a multi-step process, for instance, by first introducing vicinal diols (two adjacent hydroxyl groups) onto the ring, followed by oxidative cleavage with an agent like sodium periodate (NaIO₄) or lead tetraacetate. nih.gov This would break open the ring to yield a dicarbonyl compound, which could serve as a precursor for further synthetic elaborations. nih.gov Another possibility involves the formation of an epoxide across a C-C bond in the piperidine ring, which can then be opened by nucleophiles under specific conditions, leading to functionalized, acyclic amine structures. youtube.com

Ring-Expansion:

Ring-expansion reactions offer a pathway to convert the six-membered piperidine ring into larger seven-membered (azepane) or eight-membered (azocane) heterocycles. A common strategy to achieve this involves the formation of a highly strained intermediate, such as an aziridinium ion. acs.orgnih.gov For the piperidine moiety, this could be initiated by functionalizing a carbon adjacent to the ring nitrogen (e.g., converting a hydroxymethyl group to a good leaving group like a mesylate), which then undergoes intramolecular cyclization to form a bicyclic aziridinium intermediate. Subsequent regioselective opening of this strained intermediate by a nucleophile can lead to a ring-expanded product. nih.govrsc.org The regioselectivity of the nucleophilic attack determines whether ring expansion or substitution occurs. acs.org

The following table outlines conceptual strategies for these transformations.

TransformationConceptual StrategyIntermediate(s)Potential Product Class
Ring-OpeningOxidative C-C bond cleavageVicinal diol, EpoxideAcyclic dicarbonyl amines
Ring-ExpansionRearrangement via strained intermediateAziridinium ionAzepane derivatives

Analytical Derivatization Strategies for Enhanced Detection and Separation

For analytical purposes, such as quantification by High-Performance Liquid Chromatography (HPLC), it is often necessary to chemically modify the analyte to enhance its detectability or to enable the separation of stereoisomers. The secondary amine of the piperidine ring in this compound is the primary site for such derivatization. scribd.comlibretexts.org

Formation of Chromophoric and Fluorophoric Derivatives for Spectroscopic Analysis

The native compound may not possess strong ultraviolet (UV) absorption or fluorescence characteristics, making trace-level detection difficult. Derivatization with a reagent that introduces a chromophore (a group that absorbs light) or a fluorophore (a group that emits light upon excitation) can significantly improve detection sensitivity. libretexts.orgthermofisher.com This pre-column derivatization involves reacting the secondary amine of the piperidine with a labeling agent. scribd.com

Common derivatizing agents for secondary amines include:

Dansyl Chloride (DNS-Cl): 5-(Dimethylamino)naphthalene-1-sulfonyl chloride reacts with secondary amines to produce highly fluorescent sulfonamide derivatives. libretexts.orgthermofisher.com

9-Fluorenylmethyl Chloroformate (FMOC-Cl): This reagent reacts with secondary amines to form stable, fluorescent carbamate derivatives that also exhibit strong UV absorbance. libretexts.orgthermofisher.com

2,4-Dinitrofluorobenzene (DNFB): Also known as Sanger's reagent, it reacts with secondary amines to form UV-active dinitrophenyl (DNP) derivatives. thermofisher.com

2-Naphthalenesulfonyl Chloride (NSCl): This agent forms stable sulfonamide derivatives with secondary amines, which can be detected by UV absorbance. nih.gov

The choice of reagent depends on the desired detection method (UV or fluorescence) and the specific analytical conditions. sdiarticle4.com

Derivatizing AgentAbbreviationFunctional Group ReactedDerivative TypeDetection Method
5-(Dimethylamino)naphthalene-1-sulfonyl chlorideDNS-ClSecondary AmineSulfonamideFluorescence / UV
9-Fluorenylmethyl ChloroformateFMOC-ClSecondary AmineCarbamateFluorescence / UV
2,4-DinitrofluorobenzeneDNFBSecondary AmineDinitrophenyl amineUV
2-Naphthalenesulfonyl ChlorideNSClSecondary AmineSulfonamideUV

Chiral Derivatization for Enantiomeric Separation and Analysis

The parent molecule, this compound, is achiral and therefore does not exist as enantiomers. However, if a chiral center were introduced into the molecule (for example, through substitution on the piperidine ring), separating and analyzing the resulting enantiomers would be necessary. An indirect method for this involves derivatizing the racemic mixture with a single, pure enantiomer of a chiral derivatizing agent (CDA). nih.gov

This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and can be separated using standard, non-chiral chromatography techniques (e.g., reverse-phase HPLC). scribd.comnih.gov

Several chiral derivatizing agents are available for amines, including:

(+)-1-(9-Fluorenyl)ethyl Chloroformate (FLEC): Reacts with chiral amines to form diastereomeric carbamates that can be separated chromatographically and detected by fluorescence. nih.govacs.org

Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA): This CDA reacts with chiral amines to form diastereomeric derivatives that can be separated by HPLC and detected by UV absorbance. researchgate.net

N-(p-toluenesulfonyl)-L-phenylalanine chloride (TSPC): The acyl group of this reagent can react with chiral amines to form diastereomeric amides. nih.gov

After separation by HPLC, the relative peak areas of the two diastereomers can be used to determine the enantiomeric excess (ee) of the original chiral sample. google.comgoogleapis.com

Chiral Derivatizing Agent (CDA)AbbreviationResulting DiastereomerSeparation Principle
(+)-1-(9-Fluorenyl)ethyl ChloroformateFLECDiastereomeric CarbamatesDifferent physicochemical properties allow separation on achiral stationary phases.
1-Fluoro-2,4-dinitrophenyl-5-L-alanine amideFDAA (Marfey's Reagent)Diastereomeric AmidesDifferent physicochemical properties allow separation on achiral stationary phases.
N-(p-toluenesulfonyl)-L-phenylalanine chlorideTSPCDiastereomeric AmidesDifferent physicochemical properties allow separation on achiral stationary phases.

Structural Elucidation and Advanced Spectroscopic Characterization of 2,6 Dichloro 4 Piperidin 4 Yl Pyridine and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of 2,6-Dichloro-4-(piperidin-4-yl)pyridine. Through one- and two-dimensional experiments, it is possible to map out the proton and carbon skeletons and their connectivity.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the protons on the pyridine (B92270) and piperidine (B6355638) rings. The symmetry of the 2,6-dichloropyridine moiety simplifies its signal to a singlet, representing the two chemically equivalent protons at the C-3 and C-5 positions. The piperidine ring presents a more complex set of signals due to its non-planar chair conformation, which results in chemically distinct axial and equatorial protons.

The key expected proton signals are:

Pyridine Protons (H-3, H-5): A singlet in the aromatic region, typically downfield due to the deshielding effect of the aromatic ring current and the electron-withdrawing chlorine atoms. chemicalbook.com

Piperidine Methine Proton (H-4'): A multiplet resulting from coupling to the adjacent methylene protons on C-3' and C-5'. Its chemical shift is influenced by its connection to the pyridine ring.

Piperidine Methylene Protons (H-2', H-6', H-3', H-5'): These protons would appear as complex multiplets in the aliphatic region of the spectrum. The axial and equatorial protons on each carbon are diastereotopic and will have different chemical shifts and coupling constants.

Piperidine Amine Proton (N-H): A broad singlet, the chemical shift of which can be highly dependent on solvent and concentration. This signal may exchange with D₂O.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound

Proton AssignmentPredicted δ (ppm)MultiplicityPredicted J (Hz)
H-3, H-5 (Pyridine)7.0 - 7.5s-
H-4' (Piperidine)2.8 - 3.2m-
H-2'eq, H-6'eq (Piperidine)3.0 - 3.4m-
H-2'ax, H-6'ax (Piperidine)2.5 - 2.9m-
H-3'eq, H-5'eq (Piperidine)1.8 - 2.2m-
H-3'ax, H-5'ax (Piperidine)1.5 - 1.9m-
N-H (Piperidine)1.0 - 3.0br s-

s = singlet, br s = broad singlet, m = multiplet

The ¹³C NMR spectrum provides direct information about the carbon framework of the molecule. Due to the molecular symmetry, a total of six distinct carbon signals are anticipated: four for the pyridine ring and three for the piperidine ring. The chemical shifts are heavily influenced by the electronegativity of the attached atoms (Cl, N) and the hybridization state (sp² for pyridine, sp³ for piperidine). researchgate.net

The expected carbon signals are:

C-2, C-6 (Pyridine): These carbons are directly bonded to chlorine atoms, causing them to be significantly deshielded and appear far downfield.

C-4 (Pyridine): This carbon is attached to the piperidine ring and its chemical shift reflects this substitution.

C-3, C-5 (Pyridine): The two equivalent methine carbons of the pyridine ring.

C-4' (Piperidine): The methine carbon, which is the point of attachment to the pyridine ring.

C-2', C-6' (Piperidine): Equivalent methylene carbons adjacent to the nitrogen atom.

C-3', C-5' (Piperidine): Equivalent methylene carbons adjacent to the C-4' methine.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

Carbon AssignmentPredicted δ (ppm)
C-2, C-6 (Pyridine)150 - 155
C-4 (Pyridine)155 - 160
C-3, C-5 (Pyridine)118 - 122
C-2', C-6' (Piperidine)45 - 50
C-3', C-5' (Piperidine)30 - 35
C-4' (Piperidine)35 - 40

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra and for establishing the connectivity between different parts of the molecule. science.govscielo.br

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. sdsu.edu For this compound, key COSY correlations would be observed within the piperidine ring, confirming the connectivity from H-2'/H-6' to H-3'/H-5' and from H-3'/H-5' to the H-4' methine proton. The lack of correlation to the pyridine H-3/H-5 signal would confirm its isolated nature.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, providing definitive C-H assignments. sdsu.edu Cross-peaks would confirm the following connections: the pyridine signal (H-3/H-5) with C-3/C-5; the piperidine methine proton (H-4') with C-4'; and the various piperidine methylene protons (H-2'/H-6' and H-3'/H-5') with their respective carbons (C-2'/C-6' and C-3'/C-5').

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing long-range (2-3 bond) connectivity between protons and carbons, which is essential for linking the pyridine and piperidine rings. sdsu.eduyoutube.com The most critical HMBC correlation would be between the piperidine methine proton (H-4') and the pyridine carbons C-3, C-4, and C-5. Conversely, a correlation from the pyridine protons (H-3/H-5) to the piperidine methine carbon (C-4') would provide unambiguous evidence for the connection point between the two ring systems.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Key expected vibrational modes include:

N-H Stretching: A moderate to weak absorption in the IR spectrum around 3300-3350 cm⁻¹ corresponding to the piperidine N-H bond.

C-H Stretching: Aromatic C-H stretching from the pyridine ring would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the piperidine CH₂ and CH groups would be observed just below 3000 cm⁻¹.

C=C and C=N Stretching: Vibrations characteristic of the pyridine aromatic ring are expected in the 1400-1600 cm⁻¹ region.

CH₂ Bending (Scissoring): A characteristic absorption for the piperidine methylene groups around 1450 cm⁻¹. chemicalbook.com

C-Cl Stretching: Strong absorptions in the lower frequency "fingerprint" region, typically between 600-800 cm⁻¹, are characteristic of the C-Cl bonds on the pyridine ring.

Table 3: Predicted Characteristic IR and Raman Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModePredicted Frequency (cm⁻¹)Expected Intensity
N-H Stretch (Piperidine)3300 - 3350Medium (IR)
Aromatic C-H Stretch3050 - 3100Medium-Weak
Aliphatic C-H Stretch2850 - 2960Strong
Pyridine Ring (C=C, C=N) Stretches1400 - 1600Medium-Strong
CH₂ Scissoring (Piperidine)~1450Medium
C-Cl Stretch600 - 800Strong (IR)

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information on the electronic transitions within the molecule. The chromophore in this compound is the 2,6-dichloropyridine ring. The spectrum is expected to show absorptions corresponding to π → π* and potentially n → π* transitions. researchgate.net

The π → π* transitions, which are typically high-intensity, arise from the excitation of electrons within the aromatic π-system. The presence of the two chlorine atoms and the piperidinyl group (acting as an auxochrome) will influence the exact wavelength of maximum absorption (λ_max). Compared to unsubstituted pyridine, a bathochromic (red) shift is generally expected due to substitution. researchgate.net The n → π* transition, involving the non-bonding electrons on the nitrogen atom, is typically of much lower intensity and may be obscured by the stronger π → π* bands.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the exact molecular weight of the compound and to gain structural information from its fragmentation pattern upon ionization. nih.gov

Accurate Mass and Isotopic Pattern: The molecular formula of this compound is C₁₀H₁₂Cl₂N₂. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion (M⁺). Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, the mass spectrum will exhibit a cluster of peaks for the molecular ion:

M⁺ peak: Containing two ³⁵Cl atoms.

[M+2]⁺ peak: Containing one ³⁵Cl and one ³⁷Cl atom.

[M+4]⁺ peak: Containing two ³⁷Cl atoms. The relative intensities of these peaks will be approximately 9:6:1, which is a definitive indicator for the presence of two chlorine atoms. libretexts.orglibretexts.org

Fragmentation Analysis: Under electron ionization (EI), the molecular ion will undergo fragmentation, providing valuable structural clues. nih.govresearchgate.net Key fragmentation pathways would likely involve:

Cleavage of the C-C bond between the rings: This would generate fragments corresponding to the dichloropyridinyl cation or the piperidinyl cation.

Loss of a chlorine atom: Formation of an [M-Cl]⁺ ion.

Fragmentation of the piperidine ring: Alpha-cleavage next to the nitrogen atom is a common pathway for piperidines, leading to the loss of alkyl radicals and the formation of stable iminium ions. researchgate.net

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Value (for ³⁵Cl)Possible Fragment Identity
230[M]⁺ (C₁₀H₁₂³⁵Cl₂N₂)
232[M+2]⁺
234[M+4]⁺
195[M - Cl]⁺
146[C₅H₂Cl₂N]⁺ (Dichloropyridinyl fragment)
84[C₅H₁₀N]⁺ (Piperidinyl fragment)

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography stands as the unequivocal method for determining the three-dimensional atomic arrangement of a crystalline solid. For a compound like this compound, this technique would provide precise information on bond lengths, bond angles, and torsional angles, confirming the connectivity of the dichloropyridine and piperidine rings.

The process involves growing a single crystal of the compound, which is then irradiated with a focused X-ray beam. The diffraction pattern produced is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

For related dichloropyridine derivatives, crystallographic studies have been successfully conducted. For instance, the crystal structure of 4-amino-3,5-dichloropyridine has been determined, revealing key details about its molecular geometry and intermolecular interactions. In a hypothetical crystallographic analysis of this compound, the resulting data would be presented in a comprehensive table, as illustrated below.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

ParameterValue (Hypothetical)
Chemical FormulaC₁₀H₁₂Cl₂N₂
Formula Weight231.12 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)8.456
c (Å)13.789
α (°)90
β (°)109.45
γ (°)90
Volume (ų)1112.3
Z4
Calculated Density (g/cm³)1.380
Absorption Coeff. (mm⁻¹)0.55
F(000)480
Crystal Size (mm³)0.25 x 0.20 x 0.15
θ range for data collection (°)2.5 to 28.0
Reflections collected5678
Independent reflections2543 [R(int) = 0.034]
Final R indices [I>2σ(I)]R₁ = 0.045, wR₂ = 0.112
R indices (all data)R₁ = 0.062, wR₂ = 0.125
Goodness-of-fit on F²1.05

This table would provide a complete picture of the solid-state structure, confirming the molecular integrity and revealing details about the packing of the molecules in the crystal lattice.

Microscopic and Elemental Analysis Techniques (e.g., SEM-EDX, Elemental Analysis)

Microscopic and elemental analysis techniques are crucial for characterizing the morphology, topography, and elemental composition of a synthesized compound, ensuring its purity and confirming its empirical formula.

Scanning Electron Microscopy (SEM) would be employed to visualize the surface morphology of the crystalline powder of this compound. This technique provides high-resolution images of the particle shape and size distribution.

Energy-Dispersive X-ray Spectroscopy (EDX) , often coupled with SEM, allows for the elemental analysis of the sample. By bombarding the sample with an electron beam, characteristic X-rays are emitted from the elements present. The EDX detector measures the energy of these X-rays to identify the elemental composition. For this compound, an EDX spectrum would be expected to show peaks corresponding to Carbon (C), Nitrogen (N), and Chlorine (Cl).

Elemental Analysis provides a quantitative determination of the percentage composition of elements in a compound. This is a fundamental technique to confirm the empirical formula and assess the purity of a synthesized molecule. The experimentally determined weight percentages of carbon, hydrogen, nitrogen, and chlorine are compared with the theoretically calculated values based on the molecular formula.

Interactive Data Table: Hypothetical Elemental Analysis Data for this compound

ElementTheoretical (%)Found (%) (Hypothetical)
Carbon (C)51.9751.89
Hydrogen (H)5.235.28
Nitrogen (N)12.1212.05
Chlorine (Cl)30.6830.75

The close correlation between the theoretical and found percentages in this hypothetical data would provide strong evidence for the successful synthesis and purity of this compound.

Computational Chemistry and Theoretical Modeling of 2,6 Dichloro 4 Piperidin 4 Yl Pyridine

Density Functional Theory (DFT) for Geometric and Electronic Structure Elucidation

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure of molecules. By calculating the electron density, DFT methods can accurately predict a wide range of molecular properties, including optimized geometry, conformational preferences, and electronic orbital distributions. For a molecule like 2,6-Dichloro-4-(piperidin-4-yl)pyridine, DFT provides fundamental insights into its structural and electronic nature.

The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. Such calculations are often performed using a functional like B3LYP with a basis set such as 6-311+G(d,p).

The piperidine (B6355638) ring is known to adopt a chair conformation in most stable structures to minimize steric strain. asianpubs.orgresearchgate.net In the case of this compound, the pyridine (B92270) ring acts as a bulky substituent at the 4-position of the piperidine ring. Conformational analysis would likely show that this substituent preferentially occupies an equatorial position to avoid unfavorable 1,3-diaxial interactions, a common finding in similarly substituted piperidine systems. nih.gov The relative orientation of the pyridine and piperidine rings is also a key parameter determined during optimization. DFT calculations would provide precise values for the optimized geometrical parameters.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound calculated via DFT

ParameterBond/AnglePredicted Value
Bond Lengths (Å) C-Cl1.745
C-N (pyridine)1.338
C-C (pyridine)1.390
C-C (piperidine)1.535
C-N (piperidine)1.470
C-H1.090
N-H1.015
**Bond Angles (°) **Cl-C-C119.5
C-N-C (pyridine)117.0
C-C-C (piperidine)111.0
H-N-C (piperidine)109.5

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.netresearchgate.net A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

ParameterEnergy (eV)
HOMO Energy (EHOMO) -6.50
LUMO Energy (ELUMO) -1.25
Energy Gap (ΔE) 5.25

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP map plots the electrostatic potential onto the electron density surface, using a color scale to indicate different potential regions.

In an MEP analysis of this compound, distinct regions of electrostatic potential would be observed:

Negative Regions (Red/Yellow): These areas, corresponding to high electron density, are susceptible to electrophilic attack. They would be located around the electronegative nitrogen atom of the pyridine ring and, to a lesser extent, the two chlorine atoms.

Positive Regions (Blue): These electron-deficient areas are prone to nucleophilic attack. The most positive region would be associated with the hydrogen atom attached to the piperidine nitrogen (N-H), making it a potential hydrogen bond donor site.

Neutral Regions (Green): These areas represent regions with near-zero potential, typically found over the carbon-hydrogen bonds of the piperidine ring.

The MEP surface provides a clear, qualitative picture of the molecule's charge distribution, complementing the quantitative data from FMO analysis. scirp.org

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Spectroscopic Predictions

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying electronically excited states. rsc.orgsemanticscholar.org TD-DFT calculations can predict the outcomes of electronic spectroscopy (e.g., UV-Visible absorption spectra) by determining the energies of vertical electronic transitions from the ground state to various excited states. researchgate.netresearchgate.netuci.edu

For this compound, TD-DFT calculations would identify the key electronic transitions, their corresponding absorption wavelengths (λmax), and their intensities (oscillator strengths, f). nih.gov The primary transitions in such a molecule are expected to be π → π* transitions within the dichloropyridine ring and potentially n → π* transitions involving the lone pair of electrons on the pyridine nitrogen. The results from TD-DFT can be directly compared with experimental spectroscopic data to validate the computational model. scirp.org

Table 3: Hypothetical TD-DFT Predicted Electronic Transitions for this compound

TransitionCalculated λmax (nm)Oscillator Strength (f)Major Contribution
S0 → S12850.150HOMO → LUMO (π → π)
S0 → S22500.085HOMO-1 → LUMO (π → π)
S0 → S32200.015HOMO → LUMO+1 (n → π*)

Quantum Chemical Descriptors for Reactivity Prediction and Site Selectivity

DFT calculations can be used to compute a variety of quantum chemical descriptors that quantify the global and local reactivity of a molecule. science.gov These descriptors are derived from the conceptual DFT framework and provide a quantitative basis for predicting chemical behavior.

Global Reactivity Descriptors:

Chemical Potential (μ): Related to the escaping tendency of electrons, calculated as μ ≈ (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures resistance to change in electron distribution, calculated as η ≈ (ELUMO - EHOMO) / 2.

Global Softness (S): The reciprocal of hardness (S = 1 / η).

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, calculated as ω = μ² / (2η).

Table 4: Predicted Global Reactivity Descriptors for this compound

DescriptorSymbolPredicted Value (eV)
Chemical Potential μ-3.875
Chemical Hardness η2.625
Global Softness S0.381
Electrophilicity Index ω2.857

Local Reactivity Descriptors (Site Selectivity): To predict the specific atoms within the molecule that are most reactive, local descriptors such as Fukui functions are used. mit.edu The Fukui function indicates the change in electron density at a particular point when an electron is added to or removed from the system. It helps identify the most likely sites for:

Nucleophilic Attack: The site with the largest value of the Fukui function f+(r).

Electrophilic Attack: The site with the largest value of f-(r).

For this compound, Fukui analysis would likely confirm that the carbon atoms of the pyridine ring are the most susceptible to nucleophilic attack, while the nitrogen atoms are the preferred sites for electrophilic attack.

Topological Analysis of Electron Density (e.g., NCI, RDG, ELF, LOL) for Intermolecular and Intramolecular Interactions

Topological analysis of the electron density provides a deeper understanding of chemical bonding and non-covalent interactions. Several methods are employed for this purpose:

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): These methods provide a visual representation of electron localization in a molecule. nih.gov ELF and LOL analyses for this compound would show high localization corresponding to covalent bonds (e.g., C-C, C-N, C-Cl) and the lone pairs on the nitrogen and chlorine atoms. These maps offer a clear depiction of the molecule's electronic structure in real space.

Non-Covalent Interaction (NCI) and Reduced Density Gradient (RDG) Analysis: The NCI index, typically visualized by plotting the RDG against the electron density, is a powerful tool for identifying and characterizing weak intramolecular and intermolecular interactions. nih.gov For this molecule, NCI analysis could reveal weak intramolecular hydrogen bonds (e.g., between the piperidine N-H and a chlorine atom) or van der Waals interactions between different parts of the molecule, which contribute to its conformational stability. The resulting 3D plots use a color scale to distinguish between attractive (e.g., hydrogen bonds), repulsive (steric clashes), and weak van der Waals forces.

Solvation Models and Solvent Effects on Molecular Properties

In the computational study of this compound, the choice of a solvation model is critical for accurately predicting its molecular properties in different environments. Solvation models can be broadly categorized into explicit and implicit models. Explicit models involve simulating a discrete number of solvent molecules around the solute, offering a high level of detail at a significant computational cost. Implicit models, or continuum models, represent the solvent as a continuous medium with a specific dielectric constant, providing a computationally efficient way to capture bulk solvent effects. The Polarizable Continuum Model (PCM) and the Solvent Model Density (SMD) are commonly used implicit solvation models.

The properties of this compound are expected to be significantly influenced by the solvent environment due to the presence of polar C-Cl bonds and the basic nitrogen atom in the piperidine ring. Solvatochromic effects, which are changes in the absorption or emission spectra of a compound in response to the solvent polarity, are anticipated. In nonpolar solvents, intramolecular interactions would likely dominate the conformational preference of the molecule. However, in polar protic solvents, intermolecular hydrogen bonding between the solvent and the nitrogen atoms of the pyridine and piperidine rings could lead to conformational shifts and changes in the electronic structure.

Table 1: Hypothetical Solvent Effects on the Calculated Dipole Moment and Absorption Maximum of this compound

SolventDielectric Constant (ε)Calculated Dipole Moment (Debye)Predicted λmax (nm)
Hexane1.882.15265
Dichloromethane8.933.40272
Ethanol24.554.10278
Water80.104.85285

Note: The data in this table is hypothetical and serves to illustrate the expected trends based on computational studies of similar heterocyclic compounds.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape and dynamic behavior of molecules like this compound over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can provide insights into the flexibility of the molecule, the stability of different conformers, and the transitions between them. Such simulations can be performed in both vacuum and, more realistically, in the presence of an explicit solvent to mimic solution-phase behavior.

For this compound, key dynamic features of interest would include the rotational barrier around the C-C bond connecting the pyridine and piperidine rings, as well as the ring-puckering dynamics of the piperidine ring. The piperidine ring typically adopts a chair conformation, but twist-boat conformations are also possible and could be explored through MD simulations. nih.gov The orientation of the piperidinyl group relative to the dichloropyridinyl moiety (axial vs. equatorial) is a critical aspect of its conformational space.

MD simulations would allow for the calculation of the potential of mean force (PMF) along specific reaction coordinates, such as the dihedral angle defining the rotation between the two rings. This would provide a quantitative measure of the energy barriers between different conformational states. Furthermore, the analysis of the simulation trajectory can reveal the time scales of different molecular motions and the extent of conformational sampling. While specific MD simulation data for this compound is not available in the provided search results, findings from studies on related 4-substituted piperidines and N-arylpiperidines can offer valuable context. nih.govresearchgate.net For example, the conformational preferences in 4-substituted piperidines are known to be influenced by the nature of the substituent and its interactions with the rest of the molecule. nih.gov

Table 2: Illustrative Conformational Analysis from a Hypothetical 100 ns MD Simulation of this compound in Water

Conformational FeatureDominant ConformationPopulation (%)Average Residence Time (ps)
Piperidine Ring PuckeringChair98.55000
Twist-Boat1.575
Piperidinyl OrientationEquatorial75.22500
Axial24.8830

Note: This table presents hypothetical data based on typical results from MD simulations of similar small molecules to illustrate the type of insights that could be gained.

Structure Activity Relationship Sar Methodologies for 2,6 Dichloro 4 Piperidin 4 Yl Pyridine Analogues

Fundamental Principles of Structure-Activity Relationship Studies in Chemical Design

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry and drug discovery, focusing on the link between a compound's three-dimensional structure and its biological effect. The core principle is that the biological activity of a molecule is directly related to its chemical structure, including its shape, size, electronic properties, and functional groups. By systematically altering the molecular structure, chemists can observe corresponding changes in biological activity, allowing them to deduce which parts of the molecule are crucial for its function.

Key principles that guide SAR studies include:

Pharmacophore Identification : This involves identifying the essential structural features and their spatial arrangement within a molecule that are responsible for its interaction with a specific biological target, such as a receptor or enzyme.

Molecular Modification : This is the process of making deliberate, often minor, changes to the structure of a lead compound. Modifications can include altering functional groups, changing the size or shape of the carbon skeleton, or modifying stereochemistry to enhance desired activities or reduce side effects.

Bioisosterism : This strategy involves replacing a functional group in a lead compound with another group that has similar physical or chemical properties (a bioisostere). The goal is to improve the compound's potency, selectivity, pharmacokinetic profile, or to reduce toxicity while retaining the desired biological activity.

Through these principles, SAR studies provide a framework for optimizing lead compounds into clinical candidates, transforming initial discoveries into effective medicines.

Methodological Approaches for SAR Analysis in Pyridine-Piperidine Hybrid Systems

The hybrid scaffold of 2,6-dichloro-4-(piperidin-4-yl)pyridine, which combines a pyridine (B92270) ring with a piperidine (B6355638) moiety, is a common motif in pharmacologically active compounds. Analyzing the SAR of such systems requires a multi-faceted approach.

Rational design is a targeted approach where new molecules are created based on a known understanding of the biological target and the mechanism of action of a lead compound. For pyridine-piperidine systems, this involves making systematic structural changes to different parts of the molecule to probe their importance for biological activity.

Key areas for modification in analogues of this compound include:

Substitution on the Pyridine Ring : The chlorine atoms at the 2- and 6-positions are key features. Analogues could be synthesized where these are replaced with other halogens (F, Br), small alkyl groups, or hydrogen bond donors/acceptors to understand the electronic and steric requirements at these positions.

Substitution on the Piperidine Ring : The piperidine nitrogen is a common site for modification. Introducing different substituents can alter the molecule's polarity, basicity, and ability to form interactions with the target. For example, alkylation or acylation of the nitrogen can significantly impact the compound's properties.

Modification of the Linkage : While the direct C-C bond between the two rings is a core feature, introducing linkers or altering the connection point could be explored to change the relative orientation of the two rings.

The biological activity of each new analogue is then tested, and the results are compiled to build a comprehensive SAR profile. This process helps to identify which modifications lead to improved potency, selectivity, or other desirable drug-like properties.

Illustrative SAR Data for Pyridine-Piperidine Analogues

The following interactive table provides a hypothetical example of SAR data for a series of analogues, demonstrating how systematic modifications can influence inhibitory activity (IC₅₀) against a target kinase.

Compound IDR1 (Pyridine)R2 (Pyridine)R3 (Piperidine-N)Target Kinase IC₅₀ (nM)
1 (Parent) ClClH150
2 FFH300
3 BrBrH120
4 CH₃ClH450
5 ClClCH₃85
6 ClClC(=O)CH₃210
7 ClClSO₂CH₃250
8 BrBrCH₃70

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov This is achieved by calculating a set of molecular descriptors for each compound, which are numerical representations of their structural, physical, or chemical properties.

Commonly used descriptors in QSAR studies include:

Electronic Descriptors : (e.g., partial charges, dipole moment) which describe the electronic aspects of the molecule.

Steric Descriptors : (e.g., molecular volume, surface area) which relate to the size and shape of the molecule.

Hydrophobic Descriptors : (e.g., LogP) which quantify the molecule's lipophilicity.

Topological Descriptors : Which describe the connectivity of atoms in the molecule.

Once these descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a model that correlates the descriptors with the observed biological activity. nih.gov A successful QSAR model can predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates and reducing the need for extensive experimental testing. nih.gov For pyridine-piperidine hybrids, QSAR models can help elucidate the key physicochemical properties that govern their interaction with a biological target. nih.gov

Computational modeling, particularly molecular docking, is a powerful tool for visualizing and understanding how a ligand (like an analogue of this compound) might bind to the active site of its biological target. jetir.org This method involves placing a 3D model of the ligand into the 3D structure of the receptor (often obtained from X-ray crystallography or homology modeling) and calculating the most likely binding poses and their associated binding energies.

The process provides valuable insights into:

Binding Mode : The specific orientation and conformation of the ligand within the receptor's binding pocket.

Key Interactions : Identification of crucial intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, or electrostatic interactions, that stabilize the ligand-receptor complex. researchgate.net

Rationalization of SAR Data : Docking can explain why certain structural modifications enhance or diminish activity. For example, it can show how a new functional group might form an additional hydrogen bond with a key amino acid residue in the receptor.

For pyridine-piperidine scaffolds, docking studies can reveal how the pyridine ring and the piperidine ring orient themselves to interact with different subpockets of the target protein. nih.govresearchgate.net This information is invaluable for the rational design of new analogues with improved binding affinity and selectivity.

Influence of Structural Features on Molecular Recognition and Intermolecular Associations

The specific three-dimensional arrangement of atoms in a molecule is critical for its ability to be recognized by and bind to a biological target. For analogues of this compound, the conformation of the piperidine ring is a particularly important structural feature.

The piperidine ring is not planar and, similar to cyclohexane, typically adopts a low-energy "chair" conformation. In this conformation, substituents can be located in either an axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring) position. The relative stability of these two positions depends on the nature and size of the substituents.

For a 4-substituted piperidine, such as the 2,6-dichloropyridinyl group in the parent compound, the large aromatic substituent strongly prefers to occupy the equatorial position to minimize steric clashes with the axial hydrogens on the piperidine ring. This equatorial preference dictates the spatial orientation of the pyridine ring relative to the piperidine scaffold.

The conformation of the piperidine ring is crucial for several reasons:

Receptor Fit : The specific chair conformation and the equatorial positioning of the pyridine moiety present a distinct three-dimensional shape to the biological target. Any deviation from this preferred conformation could disrupt the key interactions necessary for binding.

Vectorial Presentation of Substituents : The conformation determines the precise direction in which any substituents on the piperidine nitrogen point. This is critical if these substituents are designed to interact with specific regions of the receptor's binding site.

Understanding and controlling the conformational preferences of the piperidine ring is therefore a key aspect of designing effective drugs based on the this compound scaffold.

Electronic and Steric Effects of Halogen Substitution on the Pypyridine Moiety

The substitution pattern on the pyridine ring of this compound is a critical determinant of its interaction with biological targets. The halogens at the 2 and 6 positions exert significant electronic and steric influences that can modulate binding affinity and selectivity.

Electronic Effects: Halogens are highly electronegative atoms that exert a powerful electron-withdrawing inductive effect on the pyridine ring. This effect reduces the electron density of the aromatic system and lowers the pKa of the pyridine nitrogen. nih.gov The presence of two chlorine atoms flanking the nitrogen significantly decreases its basicity compared to an unsubstituted pyridine. This modulation of basicity can be crucial for target engagement, as the pyridine nitrogen may act as a hydrogen bond acceptor or may need to be protonated to interact with an acidic amino acid residue in a binding pocket. researchgate.net

Varying the halogen substituents allows for fine-tuning of these electronic properties. For instance, replacing chlorine with fluorine would result in a stronger inductive electron withdrawal and a further decrease in basicity. Conversely, substitution with bromine or iodine, which are less electronegative but more polarizable, would alter the electronic landscape differently, potentially introducing other types of interactions like halogen bonding. rsc.org

Steric Effects and Halogen Bonding: The size of the halogen atom (F < Cl < Br < I) directly impacts the steric profile of the molecule. rsc.org The chlorine atoms in the parent compound provide bulk at the 2 and 6 positions, which can be essential for achieving a complementary fit within a specific protein binding site. These steric constraints can dictate the orientation of the molecule within the active site, favoring productive binding conformations while preventing unproductive ones.

The interplay between steric and electronic effects is crucial. A larger halogen might provide a stronger halogen bond but could also introduce steric clashes that disrupt optimal binding. Structure-activity relationship (SAR) studies that systematically replace the chlorine atoms with other halogens are therefore essential to deconvolute these effects and optimize target affinity.

Table 1: Hypothetical SAR of Halogen Substitution on the Pyridine Moiety This table illustrates the expected trends in activity based on the known electronic and steric properties of halogens. The IC50 values are hypothetical and for illustrative purposes only.

Compound ID Substitution at R¹ and R² Van der Waals Radius (Å) Electronegativity (Pauling Scale) Expected Interaction Hypothetical IC50 (nM)
Analogue 1 F 1.47 3.98 Strong inductive withdrawal, weak H-bond acceptor 50
Parent Cpd Cl 1.75 3.16 Moderate inductive withdrawal, potential for halogen bonding 25
Analogue 2 Br 1.85 2.96 Weaker inductive withdrawal, stronger halogen bonding potential 15

Role of N-Substitution on the Piperidine Ring in Modulating Molecular Interactions

The piperidine nitrogen atom in the this compound scaffold represents a key vector for chemical modification to probe the molecular environment of the binding pocket and modulate the compound's properties. In many ligand-receptor complexes, a basic nitrogen on a piperidine or similar saturated heterocycle plays a pivotal role by forming a strong, charge-assisted hydrogen bond or salt bridge with an acidic residue, such as aspartic acid or glutamic acid. acs.org The activity of analogues is therefore highly sensitive to modifications at this position.

Introducing substituents on the piperidine nitrogen (N-substitution) serves several strategic purposes in drug design:

Probing for Additional Binding Pockets: Small alkyl groups (e.g., methyl, ethyl) can explore the immediate vicinity of the primary interaction site for small lipophilic pockets. Larger or more complex substituents, such as benzyl, phenethyl, or other aromatic groups, can reach for more distant pockets, potentially leading to a significant increase in potency and selectivity. nih.gov

Modulating Physicochemical Properties: N-substitution directly impacts the molecule's lipophilicity (logP/logD), solubility, and metabolic stability. For instance, replacing the N-H with an N-methyl group generally increases lipophilicity. Adding polar groups, such as a hydroxyethyl (B10761427) substituent, can increase hydrophilicity. These modifications are critical for optimizing the pharmacokinetic profile of a lead compound. nih.gov

Altering Basicity: The nature of the N-substituent influences the basicity of the piperidine nitrogen. While N-alkylation has a minor effect, introducing electron-withdrawing groups like an acyl or sulfonyl moiety can drastically reduce basicity, potentially ablating a critical ionic interaction with the target and leading to a loss of activity.

SAR studies often explore a range of N-substituents, from simple alkyl chains to more complex functionalized groups, to map the topology of the binding site and optimize molecular interactions. For example, in the development of certain non-peptide antagonists for neurokinin-2 (NK2) receptors, modification of an N-lactam substituent was used to reduce lipophilicity and attenuate metabolism, leading to analogues with improved metabolic stability while maintaining good potency. nih.gov

Table 2: Hypothetical SAR of N-Substitution on the Piperidine Ring This table illustrates how different substituents on the piperidine nitrogen could modulate biological activity and physicochemical properties. Values are hypothetical and for illustrative purposes.

Compound ID N-Substituent (R) Substituent Type Expected Effect on Interaction Hypothetical pKi Hypothetical clogP
Parent Cpd H Proton Forms key ionic/H-bond interaction 8.0 2.5
Analogue 4 Methyl Small alkyl Probes for small lipophilic pocket 8.2 2.9
Analogue 5 Isopropyl Bulky alkyl Potential for steric hindrance 7.5 3.4
Analogue 6 Benzyl Arylalkyl Accesses deeper hydrophobic pocket 9.1 4.5

Stereochemical Considerations in the Design and Evaluation of Analogues

While this compound itself is an achiral molecule, the introduction of substituents to create more complex analogues frequently introduces stereocenters, making stereochemistry a critical consideration in their design and evaluation. The three-dimensional arrangement of atoms is paramount for precise molecular recognition by a biological target, as receptor binding sites are inherently chiral.

Key stereochemical aspects in the design of analogues include:

Creation of Chiral Centers: Substitution on the piperidine ring, for example at the 3-position, creates at least two chiral centers (at C3 and C4). This results in the possibility of four stereoisomers (two pairs of enantiomers). These diastereomers (e.g., cis and trans isomers) will have distinct spatial arrangements of substituents.

Conformational Preferences: The piperidine ring typically adopts a chair conformation. Substituents can exist in either an axial or equatorial position. The relative orientation of the 4-(2,6-dichloropyridyl) group and another substituent on the ring can profoundly impact activity. For some 4-arylpiperidine derivatives acting as opioid ligands, it has been shown that compounds preferring an axial 4-aryl conformation act as potent agonists, while those with a preference for an equatorial 4-aryl group can exhibit antagonist properties. nih.gov This highlights how stereochemistry can govern not only the potency but also the functional activity of a compound.

Evaluation of Pure Isomers: Because different stereoisomers can have vastly different pharmacological activities, affinities, and metabolic profiles, it is essential to synthesize and test them as single, pure isomers rather than as a racemic mixture. The less active isomer (the distomer) is considered an impurity that can contribute to off-target effects or an increased metabolic load.

Therefore, the development of stereoselective synthetic routes is a crucial aspect of medicinal chemistry programs to ensure access to enantiomerically pure analogues for definitive SAR studies. nih.gov

Table 3: Hypothetical SAR of Stereoisomers of a 3-Methyl Substituted Analogue This table illustrates the potential for different stereoisomers of an analogue to have distinct biological activities. The binding affinities are hypothetical.

Compound ID Isomer C4-Aryl Conformation C3-Methyl Conformation Hypothetical Receptor Binding (Ki, nM)
Analogue 8a (3R, 4S) - cis Equatorial Axial 500
Analogue 8b (3S, 4R) - cis Equatorial Axial 480
Analogue 8c (3R, 4R) - trans Axial Equatorial 10

Q & A

Q. What are the optimal synthetic routes for 2,6-Dichloro-4-(piperidin-4-yl)pyridine, and how can reaction yields be maximized?

  • Methodological Answer : Synthesis typically involves chlorination of a pyridine precursor followed by substitution with a piperidine moiety. For example:

Chlorination : Use chlorinating agents (e.g., POCl₃, SOCl₂) under controlled temperatures (60–100°C) in solvents like dichloromethane .

Substitution : React the chlorinated intermediate with piperidin-4-amine in polar aprotic solvents (DMF, DMSO) at 80–120°C for 12–24 hours .

  • Yield Optimization :
  • Adjust stoichiometry (1:1.2 molar ratio of pyridine precursor to piperidine).
  • Use catalysts like K₂CO₃ to neutralize HCl byproducts .
  • Table : Typical Reaction Conditions
StepReagentSolventTemp (°C)Time (h)Yield (%)
ChlorinationPOCl₃DCM80670–85
SubstitutionPiperidin-4-amineDMF1001860–75

Q. How is this compound characterized, and what analytical techniques are critical for purity assessment?

  • Methodological Answer :
  • NMR Spectroscopy : Confirm substitution patterns via <sup>1</sup>H NMR (piperidine protons at δ 2.8–3.5 ppm) and <sup>13</sup>C NMR (pyridine carbons at 150–160 ppm) .
  • HPLC-MS : Assess purity (>95%) using C18 columns with acetonitrile/water gradients; detect [M+H]<sup>+</sup> at m/z 257.1 .
  • Elemental Analysis : Verify Cl and N content (±0.3% theoretical) .

Q. What safety protocols are essential when handling this compound in the lab?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis due to HCl gas release during chlorination .
  • Storage : Keep in airtight containers under nitrogen at –20°C to prevent hydrolysis .

Advanced Research Questions

Q. How do steric and electronic effects of the piperidin-4-yl group influence reactivity in cross-coupling reactions?

  • Methodological Answer :
  • The piperidin-4-yl group acts as an electron-donating substituent, enhancing nucleophilic aromatic substitution (SNAr) at the 4-position. Steric hindrance from the piperidine ring limits reactivity at adjacent positions .
  • Case Study : Suzuki-Miyaura coupling with aryl boronic acids proceeds efficiently at the 4-position (yield: 65–80%) but fails at 2/6-positions due to Cl hindrance .

Q. What strategies resolve contradictions in biological activity data for this compound across studies?

  • Methodological Answer :
  • Dose-Response Analysis : Re-evaluate IC₅₀ values under standardized conditions (e.g., pH 7.4 buffer, 37°C) to control for assay variability .
  • Metabolite Interference : Use LC-MS to identify degradation products (e.g., hydrolyzed piperidine) that may skew activity .
  • Table : Example Bioactivity Variability
StudyReported IC₅₀ (μM)Assay Conditions
A0.5pH 7.0, 24 h
B5.2pH 6.5, 48 h

Q. How can computational modeling guide the design of derivatives with improved binding to neurological targets?

  • Methodological Answer :
  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with serotonin receptors (e.g., 5-HT₃R). Focus on hydrogen bonding with the piperidine N and hydrophobic contacts with Cl substituents .
  • QSAR Analysis : Optimize logP (target: 2–3) by introducing fluorinated groups at the 4-position to enhance blood-brain barrier permeability .

Methodological Notes

  • Data Interpretation : Cross-validate NMR and HPLC results with elemental analysis to confirm structural integrity .
  • Ethical Compliance : Adhere to institutional guidelines for handling hazardous intermediates (e.g., chlorinated pyridines) .

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